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Compound of Interest

4-(4-(2,3-dihydrobenzo(1,4)dioxin-
Compound Name: 6-yl)-5-pyridin-2-yl-1H-imidazol-2-

yl)benzamide

Cat. No.: B1669709

Abstract

This document provides a comprehensive technical overview of the small molecule inhibitor
D4476. Initially identified as an inhibitor of the Transforming Growth Factor-beta (TGF-p) type |
receptor (ALK5), D4476 was subsequently characterized as a potent and selective inhibitor of
Casein Kinase 1 (CK1). This guide details the discovery and history of D4476, its mechanism
of action, and its selectivity profile. Furthermore, it provides detailed experimental protocols for
its use in biochemical and cell-based assays and discusses its application in signal
transduction research. This document is intended for researchers, scientists, and drug
development professionals interested in the use of D4476 as a chemical probe to investigate
cellular signaling pathways.

Discovery and History

The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-
yl)benzamide, now commonly known as D4476, first emerged in the scientific literature as part
of a series of potent inhibitors of the TGF-[3 type | receptor kinase, ALK5. Research published
in 2002 by Callahan and colleagues at GlaxoSmithKline described the discovery of a novel
class of imidazole-based inhibitors of ALK5, with D4476 being one of the compounds
synthesized and evaluated for its potential to block TGF-f3 signaling.
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Later, in 2004, a pivotal study by Rena and colleagues identified D4476 as a potent, cell-
permeant inhibitor of Casein Kinase 1 (CK1).[3] This research demonstrated that D4476 was a
more potent and selective inhibitor of CK1 than previously available tools, establishing its utility
in dissecting the physiological roles of this kinase family.[3] Subsequent profiling against a
larger panel of kinases by Bain and colleagues in 2007 further characterized its selectivity,
confirming its primary activity against CK1 while also noting its inhibitory effects on other
kinases at higher concentrations.[1][4][5] These seminal studies have positioned D4476 as a
valuable chemical probe for investigating CK1 and TGF-[3 signaling pathways.

Mechanism of Action

D4476 functions as an ATP-competitive inhibitor of both Casein Kinase 1 and ALKS5. Its
inhibitory activity is achieved by binding to the ATP-binding pocket of these kinases, thereby
preventing the phosphorylation of their respective substrates. The dual activity of D4476
necessitates careful consideration when interpreting experimental results, as observed
phenotypes may be attributable to the inhibition of either or both signaling pathways.

Data Presentation
Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of D4476 against a panel of
protein kinases. The data is compiled from multiple studies to provide a comprehensive
overview of its selectivity.

Kinase Target IC50 (pM) Assay Conditions Reference
Casein Kinase 1
~0.3 Cell-free assay [3]
(CK1)
Casein Kinase 14
0.3 Cell-free assay Rena et al., 2004
(CK13)
ALKS5 (TGF-BRI) ~0.5 Cell-free assay Callahan et al., 2002
SAPK?2a/p38a >10 Cell-free assay [3]
Various other kinases >10 Kinase panel screen Bain et al., 2007

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubmed.ncbi.nlm.nih.gov/14710188/
https://pubmed.ncbi.nlm.nih.gov/14710188/
https://pubmed.ncbi.nlm.nih.gov/17850214/
https://archive.connect.h1.co/article/1097152/
https://www.researchgate.net/publication/5990765_Bain_J_Plater_L_Elliott_M_Shapiro_N_Hastie_C_McLauchlan_H_Klevernic_I_Arthur_J_Alessi_D_Cohen_PThe_selectivity_of_protein_kinase_inhibitors_a_further_update_Biochem_J_408297-315
https://pubmed.ncbi.nlm.nih.gov/14710188/
https://pubmed.ncbi.nlm.nih.gov/14710188/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Note: The precise IC50 values can vary depending on the specific assay conditions, such as
ATP concentration and substrate used.

Experimental Protocols
In Vitro Kinase Assay for CK1 Inhibition

This protocol is adapted from the methods described by Rena et al. (2004) for determining the
IC50 of D4476 against CK19.

Materials:

e Recombinant human CK1d (purified)

e CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

o [y-2P]ATP

» Kinase assay buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 0.1 mM EGTA, 1 mM DTT)
e D4476 stock solution (in DMSO)

e Phosphocellulose paper (P81)

e 0.75% Phosphoric acid

Scintillation counter

Procedure:

Prepare a reaction mixture containing kinase assay buffer, the CK1 substrate peptide, and
recombinant CK1d enzyme.

e Add varying concentrations of D4476 (or DMSO as a vehicle control) to the reaction mixture
and pre-incubate for 10 minutes at 30°C.

« Initiate the kinase reaction by adding [y-32P]ATP.

 Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [y-
32P]ATP.

Quantify the incorporation of 32P into the substrate peptide using a scintillation counter.

Calculate the percentage of kinase inhibition for each D4476 concentration relative to the
DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Inhibition of FOXOla
Phosphorylation

This protocol outlines a general method for assessing the effect of D4476 on the

phosphorylation of a downstream CK1 target, FOXO1a, in cultured cells, based on the work of
Rena et al. (2004).

Materials:

H4IIE hepatoma cells (or other suitable cell line)

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

D4476 stock solution (in DMSO)

Insulin (or other relevant stimulus)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies: anti-phospho-FOXO1la (Ser322/325), anti-total FOXO1la

Secondary antibody (HRP-conjugated)
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o Western blotting reagents and equipment

Procedure:

» Plate cells and grow to a suitable confluency.

e Serum-starve the cells for several hours to reduce basal signaling.

o Pre-treat the cells with varying concentrations of D4476 (or DMSO control) for a specified
time (e.g., 1-2 hours).

o Stimulate the cells with insulin for a short period (e.g., 15-30 minutes) to induce FOXOla
phosphorylation.

e Lyse the cells in lysis buffer and quantify the protein concentration.

o Perform SDS-PAGE and Western blotting with the cell lysates.

e Probe the membranes with anti-phospho-FOXO1a and anti-total FOXO1la antibodies.
» Detect the signals using an appropriate HRP substrate and imaging system.

e Quantify the band intensities to determine the effect of D4476 on FOXO1a phosphorylation.
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Caption: Experimental workflows for in vitro and cell-based assays with D4476.
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Caption: D4476 inhibits both TGF-3 and CK1 signaling pathways.

Drug Development Context
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While D4476 has proven to be an invaluable research tool, its progression into preclinical and
clinical development has not been extensively reported in the public domain. The dual-
specificity of D4476 for both CK1 and ALK5 presents a challenge for its development as a
therapeutic agent, as it may lead to off-target effects. However, the scaffold of D4476 has
served as a foundation for the development of more selective inhibitors of both CK1 and ALKS5.
For drug development professionals, D4476 represents a lead compound whose selectivity and
pharmacokinetic properties would require significant optimization for therapeutic applications.
Its primary value to the field remains its utility as a well-characterized chemical probe for target
validation and pathway elucidation in the early stages of drug discovery. There is no publicly
available information regarding formal preclinical toxicology or pharmacokinetic studies for
D4476.

Conclusion

D4476 is a versatile small molecule inhibitor with well-documented activity against both Casein
Kinase 1 and ALKS5. Its discovery and subsequent characterization have provided researchers
with a powerful tool to investigate the roles of these kinases in a multitude of cellular
processes. This technical guide has summarized the key information regarding the history,
mechanism of action, and experimental application of D4476. By providing detailed protocols
and a comprehensive overview of its kinase selectivity, this document aims to facilitate the
effective use of D4476 in future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Compound D4476: A Technical Guide to its
Discovery, Mechanism, and Application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669709#discovery-and-history-of-d4476-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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